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molecular formula C10H14N2O2 B6597592 ethyl 3-(5-aminopyridin-2-yl)propanoate CAS No. 224635-22-7

ethyl 3-(5-aminopyridin-2-yl)propanoate

Cat. No. B6597592
M. Wt: 194.23 g/mol
InChI Key: JPZMBHLSKTVDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479519B1

Procedure details

A mixture of 3-(5-nitro-pyrid-2-yl)propenoic acid ethyl ester [0.8 g Reference Example 5(a)], ethanol (30 ml) and 5% palladium on charcoal (0.13 g) was stirred at ambient temperature under an atmosphere of hydrogen for 7 hours, left to stand over night and then stirred for a further 24 hours. The reaction mixture was filtered through a short pad of diatomaceous earth. The filtrate was evaporated to give the title compound (0.7 g) as a green oil.
Name
3-(5-nitro-pyrid-2-yl)propenoic acid ethyl ester
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=1)[CH3:2]>[Pd].C(O)C>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][N:8]=1)[CH3:2]

Inputs

Step One
Name
3-(5-nitro-pyrid-2-yl)propenoic acid ethyl ester
Quantity
0.8 g
Type
reactant
Smiles
C(C)OC(C=CC1=NC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
0.13 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature under an atmosphere of hydrogen for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand over night
STIRRING
Type
STIRRING
Details
stirred for a further 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a short pad of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)OC(CCC1=NC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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